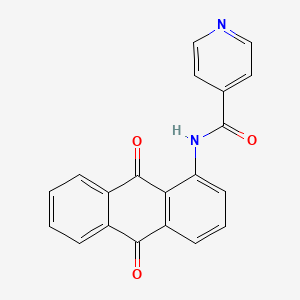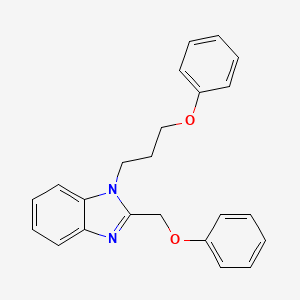![molecular formula C23H17ClO3 B11591872 3-(4-chlorophenyl)-7-[(2-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B11591872.png)
3-(4-chlorophenyl)-7-[(2-methylbenzyl)oxy]-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-CHLOROPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a chlorophenyl group and a methoxy-substituted phenyl group attached to a chromenone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 2-methylphenol.
Condensation Reaction: The first step involves a condensation reaction between 4-chlorobenzaldehyde and 2-methylphenol in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the chromenone core.
Methoxylation: The final step involves the methoxylation of the chromenone core using a suitable methoxylating agent, such as dimethyl sulfate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-CHLOROPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced chromenone derivatives.
Substitution: Substituted chromenone derivatives.
Aplicaciones Científicas De Investigación
3-(4-CHLOROPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 3-(4-CHLOROPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-CHLOROPHENYL)-2-(4-METHYLPHENYL)ACRYLONITRILE HYDRATE
- N-(3-CHLOROPHENYL)-2-(2-METHOXY-4-METHYLPHENOXY)ACETAMIDE
Uniqueness
3-(4-CHLOROPHENYL)-7-[(2-METHYLPHENYL)METHOXY]-4H-CHROMEN-4-ONE is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and methoxyphenyl groups enhances its reactivity and potential therapeutic applications compared to similar compounds.
Propiedades
Fórmula molecular |
C23H17ClO3 |
|---|---|
Peso molecular |
376.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-7-[(2-methylphenyl)methoxy]chromen-4-one |
InChI |
InChI=1S/C23H17ClO3/c1-15-4-2-3-5-17(15)13-26-19-10-11-20-22(12-19)27-14-21(23(20)25)16-6-8-18(24)9-7-16/h2-12,14H,13H2,1H3 |
Clave InChI |
CZFHNJXYMQSDFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 6-(4-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591796.png)
![methyl (4Z)-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11591798.png)
![propan-2-yl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591808.png)
![3-[5-(4-bromophenyl)-1-(4-ethoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11591821.png)

![(2E)-3-[2-(4-chlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11591837.png)
![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591845.png)
![(5Z)-5-[(6-ethoxy-1,3-benzodioxol-5-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11591855.png)

![benzyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11591858.png)
![prop-2-en-1-yl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11591861.png)
![N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11591864.png)
![1-(4-Bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11591869.png)

